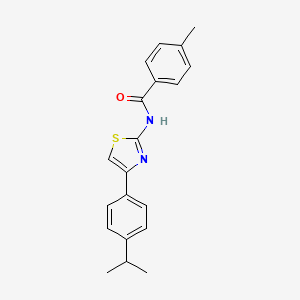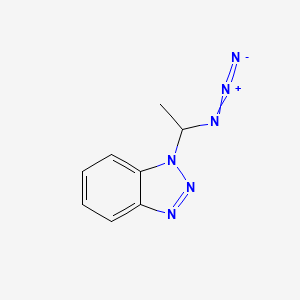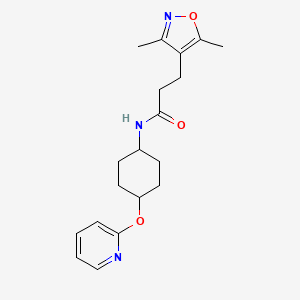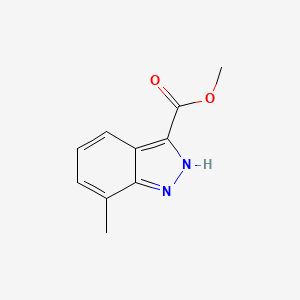![molecular formula C17H17ClN6O2 B3006039 5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921575-55-5](/img/structure/B3006039.png)
5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazole derivatives are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest for many researchers . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a 1,2,4-triazole derivative in 72% yield .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can vary greatly depending on the substituents. For example, the presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, can favor the activity .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can be used as a basic nucleus of different heterocyclic compounds with various biological applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its substituents .科学研究应用
Dehydrogenating Agent
1,2,4-triazoline-3,5-dione derivatives can be used as dehydrogenating agents to synthesize annulated dihydropyridazines through inverse [4+2] cycloaddition reactions with cyclic alkenes .
Antiviral Activity
Some 1,2,4-triazole derivatives have shown potential antiviral activity .
Biological Evaluation
Heterocyclic 1,2,4-triazole derivatives have been synthesized and evaluated for various biological activities .
Novel Synthesis
Novel 1,2,4-triazole derivatives have been designed and synthesized for evaluation as potential therapeutic agents .
Synthetic Strategies
Recent synthetic approaches for versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole have been highlighted .
Synthetic Methods Review
A review of synthetic methods of triazole compounds from various nitrogen sources over the past 20 years has been summarized .
作用机制
Target of Action
It’s known that 1,2,4-triazole derivatives, which this compound is a part of, have a wide range of pharmacological activity . They can interact with a variety of enzymes and receptors in biological systems .
Mode of Action
1,2,4-triazole derivatives are known to have antiviral properties . Molecular modeling has shown that their action is directed against viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
1,2,4-triazole derivatives are known to have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution, which can exert strong selection pressure on bacteria . This can potentially affect the efficacy of the compound.
安全和危害
未来方向
属性
IUPAC Name |
5-butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-3-4-9-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-7-5-6-8-11(10)18/h5-8H,3-4,9H2,1-2H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSGZFBBCKQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)



